molecular formula C15H17NO2 B13259388 Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate

Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate

Cat. No.: B13259388
M. Wt: 243.30 g/mol
InChI Key: XOPOIMLONUARDX-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate is a chemical compound with the molecular formula C15H17NO2 It is known for its unique structure, which includes a naphthalene ring attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate typically involves the reaction of naphthalene derivatives with amino acids or their esters. One common method involves the condensation of naphthalene-2-carbaldehyde with glycine methyl ester in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a fluorescent probe due to the naphthalene moiety.

    Medicine: Investigated for its potential as a drug intermediate and in the development of pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(naphthalen-2-yl)propanoate
  • Methyl 3-amino-2-(phenylmethyl)propanoate
  • Methyl 3-amino-2-(naphthalen-1-ylmethyl)propanoate

Uniqueness

Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate is unique due to the specific positioning of the naphthalene ring, which can significantly affect its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-naphthalen-2-ylpropanoate

InChI

InChI=1S/C15H17NO2/c1-18-15(17)14(10-16)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-8,14H,9-10,16H2,1H3

InChI Key

XOPOIMLONUARDX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC2=CC=CC=C2C=C1)CN

Origin of Product

United States

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